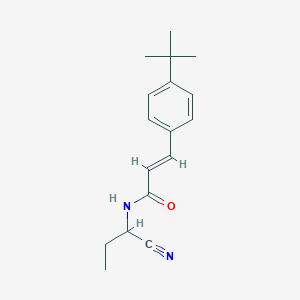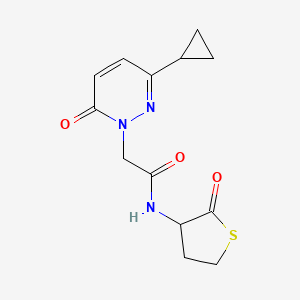![molecular formula C24H19FN2O4S B2480661 (E)-2-(2-ciano-3-(5-(4-fluorofenil)furan-2-il)acrilamido)-4,5,6,7-tetrahidrobenzo[b]tiofeno-3-carboxilato de metilo CAS No. 463351-17-9](/img/structure/B2480661.png)
(E)-2-(2-ciano-3-(5-(4-fluorofenil)furan-2-il)acrilamido)-4,5,6,7-tetrahidrobenzo[b]tiofeno-3-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-methyl 2-(2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C24H19FN2O4S and its molecular weight is 450.48. The purity is usually 95%.
BenchChem offers high-quality (E)-methyl 2-(2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-methyl 2-(2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
¡Claro! Aquí hay un análisis completo de las aplicaciones de investigación científica de (E)-2-(2-ciano-3-(5-(4-fluorofenil)furan-2-il)acrilamido)-4,5,6,7-tetrahidrobenzo[b]tiofeno-3-carboxilato de metilo, también conocido como 2-[(2E)-2-CIANO-3-[5-(4-FLUOROFENIL)FURAN-2-IL]PROP-2-ENAMIDO]-4,5,6,7-TETRAHIDRO-1-BENZOTIOPHENE-3-CARBOXYLATO DE METILO. Cada aplicación se detalla bajo un encabezado separado para mayor claridad.
Fotovoltaica orgánica (OPV)
La estructura de este compuesto, que presenta un sistema conjugado y grupos que retiran electrones, lo convierte en un candidato prometedor para la fotovoltaica orgánica. La presencia de los anillos de furano y tiofeno puede mejorar la absorción de luz y las propiedades de transporte de carga, que son cruciales para la eficiencia de las OPV . La investigación sobre compuestos similares ha mostrado potencial para altas eficiencias de conversión de potencia en células solares.
Materiales ópticos no lineales (NLO)
El sistema conjugado del compuesto y los grupos que donan y retiran electrones sugieren que podría ser útil en aplicaciones ópticas no lineales. Estos materiales son esenciales para el desarrollo de dispositivos fotónicos avanzados, incluidos los convertidores de frecuencia y los interruptores ópticos . La disposición específica de los grupos funcionales en esta molécula puede mejorar sus propiedades NLO, lo que la hace adecuada para tales aplicaciones.
Células solares sensibilizadas con colorante (DSSC)
Las características estructurales del compuesto, en particular los grupos ciano y furano, lo convierten en un posible sensibilizador para las células solares sensibilizadas con colorante. Estos grupos pueden facilitar una fuerte absorción en el espectro visible y una inyección eficiente de electrones en el semiconductor, mejorando la eficiencia general de las DSSC . La investigación sobre compuestos similares ha demostrado su eficacia en la mejora del rendimiento de estas células solares.
Diodos orgánicos emisores de luz (OLED)
El sistema conjugado del compuesto y la presencia de átomos de flúor pueden mejorar sus propiedades electroluminiscentes, lo que lo convierte en un posible candidato para los OLED. Estos dispositivos se utilizan en pantallas y aplicaciones de iluminación debido a su alta eficiencia y brillo . La estructura molecular específica puede contribuir a un mejor transporte de carga y características de emisión.
Imagen biológica
La estructura y los grupos funcionales únicos del compuesto se pueden explotar para aplicaciones de imagen biológica. La presencia de grupos flúor y ciano puede mejorar las propiedades de fluorescencia del compuesto, lo que lo hace útil como una sonda fluorescente en sistemas biológicos . Esto puede ayudar en la visualización de procesos celulares y la detección de biomoléculas específicas.
Aplicaciones farmacéuticas
Las características estructurales del compuesto sugieren posibles aplicaciones en productos farmacéuticos, particularmente como un andamiaje para el desarrollo de fármacos. La presencia de los grupos ciano y amido puede facilitar las interacciones con los objetivos biológicos, lo que lo convierte en un candidato prometedor para el desarrollo de nuevos agentes terapéuticos . La investigación sobre compuestos similares ha mostrado potencial en varias áreas terapéuticas, incluidos los fármacos contra el cáncer y los antiinflamatorios.
Sensores electroquímicos
Los grupos electroactivos del compuesto, como los anillos de ciano y furano, lo hacen adecuado para su uso en sensores electroquímicos. Estos sensores pueden detectar varios analitos con alta sensibilidad y especificidad . La estructura del compuesto puede mejorar el rendimiento del sensor al mejorar la transferencia de electrones y la estabilidad.
Catálisis
Los grupos funcionales y el sistema conjugado del compuesto pueden convertirlo en un catalizador útil o precursor de catalizador en la síntesis orgánica. La presencia de los grupos ciano y amido puede facilitar diversas reacciones catalíticas, incluidas las reacciones de polimerización y acoplamiento cruzado . La investigación sobre compuestos similares ha demostrado su eficacia en la catálisis de una amplia gama de transformaciones químicas.
Síntesis y caracterización de un colorante orgánico 2-(ciano 3-(4-difenilamino) fenil) prop 2-enoico para aplicaciones en células electroquímicas Estudio DFT de la mejora de las propiedades físico-químicas, no lineales y optoelectrónicas de la molécula de ácido 2-ciano-3- [4 (difenilamino) fenil] acrílico mediante el dopaje con el átomo de potasio Ajuste de los niveles de energía en derivados del ácido (2Z)-2-ciano-2-[2-[(E)-2-[2-[(E)-2-(p-tolil)vinil]tieno[3,2-b]tiofeno-5-il]vinil]piran-4-ilideno]acético utilizando espaciadores π de tiofeno fusionados y puenteados, así como la fluoración de la unidad aceptora
Propiedades
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O4S/c1-30-24(29)21-18-4-2-3-5-20(18)32-23(21)27-22(28)15(13-26)12-17-10-11-19(31-17)14-6-8-16(25)9-7-14/h6-12H,2-5H2,1H3,(H,27,28)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIKMKIFXKBCQS-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-chloro-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]isoquinoline-3-carboxamide](/img/structure/B2480580.png)

![N-(3-chlorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2480583.png)


![Ethyl 2-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2480587.png)
![3-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methoxy)pyridine](/img/structure/B2480588.png)

![Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2480590.png)
![(E)-4-(N,N-diisobutylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2480593.png)




